N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide
Description
Properties
Molecular Formula |
C8H5FN4 |
|---|---|
Molecular Weight |
176.15 g/mol |
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C8H5FN4/c9-5-1-2-6-7(3-5)13-8(12-6)11-4-10/h1-3H,(H2,11,12,13) |
InChI Key |
HMRITOJKYUMKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)NC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 5-fluoro-1H-benzo[d]imidazole with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as nickel, and under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom in the benzimidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Scientific Research Applications
Antimicrobial Activity
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide and its derivatives have been investigated for their antimicrobial properties. Recent studies indicate that compounds featuring the benzimidazole scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of essential bacterial enzymes and disruption of cellular processes. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Escherichia coli | 8 |
| Compound C | Klebsiella pneumoniae | 16 |
Anticancer Properties
The anticancer potential of this compound has been a significant focus of research. Various studies have demonstrated its efficacy against several cancer cell lines.
- Case Studies :
- A study evaluated the compound against multiple cancer types including leukemia, melanoma, and breast cancer, reporting IC50 values in the low micromolar range (around ) for effective growth inhibition .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Leukemia | K562 | 5 |
| Melanoma | A375 | 7 |
| Breast | MCF7 | 10 |
Anti-inflammatory Effects
This compound has also shown promise in treating inflammatory conditions.
- Research Findings : It has been reported that this compound can inhibit pro-inflammatory cytokines such as IL-1β and TNFα, which are crucial in the inflammatory response. The inhibition of these cytokines suggests a potential role in managing conditions like rheumatoid arthritis and other inflammatory diseases .
| Inflammatory Marker | Inhibition (%) |
|---|---|
| IL-1β | 20 |
| TNFα | 30 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are complex and involve various biochemical pathways:
- DNA Methylation Inhibition : The compound has been identified as a DNA methylation inhibitor, which could lead to reactivation of silenced genes in cancer cells. This mechanism is particularly relevant for tumors with epigenetic alterations .
- Enzyme Inhibition : It also acts by inhibiting specific enzymes critical for microbial survival and cancer cell proliferation, thereby enhancing its therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
B. N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine
- Structure : Contains a tosyl (p-toluenesulfonyl) group and phenylalkyl chain.
- Synthesis : Produced via copper-catalyzed coupling of 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes .
- Comparison : The sulfonyl group improves solubility but may reduce cellular permeability compared to the cyanamide group.
Functional Group Modifications
A. 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Structure : Replaces the cyanamide with a propanamide-isoxazole chain.
- Properties : IR peaks at 3265 cm<sup>−1</sup> (NHCO) and 1678 cm<sup>−1</sup> (C=O); molecular weight = 284 g/mol .
- Comparison : The amide group may offer better hydrogen-bonding interactions in target binding compared to the cyanamide’s nitrile functionality.
B. Potassium Salts of Cyanamide Derivatives
- Examples :
- Comparison : Sulfonylcyanamide salts exhibit enhanced solubility in polar solvents due to ionic character, whereas N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide’s neutral structure may favor membrane permeability.
Antitumor and Enzyme Inhibition Profiles
A. Thiadiazole-Benzimidazole Hybrids
- Example : N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine.
- Properties : Melting point = 195–197°C; incorporates a fluorophenyl-thiadiazole moiety .
- Comparison : The thiadiazole ring may confer broader enzyme inhibition (e.g., kinase targets) compared to the cyanamide’s narrower electronic profile.
B. Benzimidazole-Triazole Derivatives
- Activity: Non-AHL based quorum-sensing inhibitors (QSIs) with substituents on the benzimidazole and triazole rings show efficacy against P. aeruginosa .
- Comparison : The cyanamide group’s electron-withdrawing nature might enhance QSI activity by stabilizing interactions with bacterial receptors.
Data Tables
Table 2: Physical Properties of Fluorinated Benzimidazoles
Key Research Findings
- Synthetic Flexibility : Copper-catalyzed coupling and sulfonyl azide reactions enable diverse substitutions on the benzimidazole core, though cyanamide derivatives require specialized conditions (e.g., potassium salts for stability) .
- Activity-Stability Trade-offs: Fluorination at the 5-position enhances target affinity but may reduce metabolic stability in bulky analogs (e.g., quinoline derivatives) .
- Functional Group Impact : Cyanamide’s nitrile group offers unique electronic properties for enzyme binding, while sulfonyl or amide groups prioritize solubility or hydrogen-bonding interactions .
Biological Activity
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides an overview of the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with cyanamide. The introduction of a fluorine atom at the 5-position of the benzimidazole ring enhances its biological activity by improving lipophilicity and receptor binding affinity.
Biological Activities
1. Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF7), lung (A549), and leukemia (K562) cells. It acts primarily through the induction of apoptosis and cell cycle arrest.
- Case Study : In a study by Salahuddin et al., derivatives of benzimidazole exhibited significant anticancer activity against multiple cancer lines, with IC50 values indicating potent efficacy. For instance, one derivative showed an IC50 value of 3 µM against human leukemia cells .
2. Anti-inflammatory Activity
This compound also displays promising anti-inflammatory properties:
- Inhibition Studies : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α. In vitro studies indicated that it significantly reduced inflammation markers compared to standard treatments like diclofenac sodium.
- Data Table : The following table summarizes the anti-inflammatory activity of various derivatives compared to standard drugs.
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| This compound | 34.1 | Diclofenac Sodium | 31.4 |
| Other Derivative A | 40.0 | Aspirin | 35.0 |
| Other Derivative B | 25.0 | Ibuprofen | 28.0 |
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains:
- Activity Spectrum : Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound range from 16 to 1 µg/mL, indicating strong antibacterial properties comparable to existing antibiotics .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Apoptotic Pathways : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Inflammatory Pathways : The compound inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via one-pot reactions using catalysts like CBr₄ in acetonitrile at 80°C, achieving yields up to 78% . Alternatively, copper-catalyzed multicomponent coupling reactions with sulfonyl azides and terminal alkynes offer regioselective pathways . Key variables include solvent choice (e.g., CH₃CN vs. DMF), catalyst loading (3 equivalents of CBr₄), and temperature (80–100°C). Contradictions in yield between methods (e.g., 78% vs. 60–70% in copper-catalyzed reactions) suggest further optimization is needed for scalability .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and structural integrity. For example, HRMS data in confirmed the molecular ion peak at m/z 224.0821 (calculated for C₈H₅FN₄). NMR chemical shifts for the benzimidazole protons (δ 7.2–8.1 ppm) and cyano groups (δ 110–120 ppm in ¹³C) are diagnostic . IR spectroscopy can validate nitrile stretches (~2200 cm⁻¹) and benzimidazole N-H bonds (~3400 cm⁻¹) .
Q. How does the fluorination at the 5-position affect the compound’s stability under varying pH conditions?
- Methodological Answer : Fluorine’s electron-withdrawing effects enhance hydrolytic stability compared to non-fluorinated analogs. Stability studies in show <5% degradation at pH 7.4 after 24 hours, but degradation accelerates at pH <3 or >10 due to imidazole ring protonation or deprotonation. HPLC with UV detection (λ = 254 nm) is recommended for monitoring degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) studies (B3LYP/6-31G*) reveal that the 5-fluoro group directs electrophilic attacks to the C2 position of the benzimidazole ring due to its strong −I effect, lowering the LUMO energy at C2 by 1.2 eV compared to C4 . Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can further elucidate substituent effects .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) are used to assess binding affinities. For example, demonstrated that the fluorobenzimidazole core forms π-π stacking with kinase ATP-binding pockets (ΔG = −9.2 kcal/mol), while the cyanamide group hydrogen-bonds to conserved lysine residues. QSAR models incorporating Hammett σ constants and LogP values improve prediction accuracy .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardizing protocols (e.g., using 1 mM ATP in TRIS buffer, pH 7.5) and orthogonal assays (SPR vs. fluorescence polarization) are recommended . Meta-analysis of structure-activity relationships (SAR) can identify critical substituents; for instance, 5-fluoro substitution enhances cellular permeability by reducing LogD (0.8 vs. 1.5 for non-fluorinated analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
